molecular formula C17H17F2NO4S B1394603 Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate CAS No. 918523-45-2

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate

Cat. No.: B1394603
CAS No.: 918523-45-2
M. Wt: 369.4 g/mol
InChI Key: ODYMHSYQVJAYIB-UHFFFAOYSA-N
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Description

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is an organic compound with the molecular formula C17H17F2NO4S. It is characterized by the presence of a benzyl group, two fluorine atoms, and a propane-1-sulfonamido group attached to a benzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzyl and sulfonamido groups.

    Reduction: Reduced forms of the benzyl and sulfonamido groups.

    Hydrolysis: 2,6-difluorobenzoic acid and benzyl alcohol.

Scientific Research Applications

Biomedical Research

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate has been identified as a potential inhibitor of specific enzymes, making it valuable in drug discovery and development.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for various kinases, particularly those involved in cancer pathways. For instance, studies have shown its efficacy against farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell growth and differentiation. The structure-based design of inhibitors has highlighted the compound's ability to selectively inhibit human farnesyltransferase over its Plasmodium falciparum counterpart, suggesting its application in targeting both cancer and malaria treatment .

Pharmaceutical Applications

The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties. Its sulfonamide group contributes to its solubility and bioavailability, making it a candidate for oral or injectable formulations.

Case Studies

Several case studies have documented the compound's effectiveness in preclinical models:

  • Cancer Treatment : In a study focusing on melanoma, derivatives of this compound demonstrated potent inhibitory effects on tumor cell proliferation, suggesting a pathway for developing targeted cancer therapies .
  • Neurodegenerative Disorders : The compound has also been explored for its potential in treating neurodegenerative diseases through modulation of signaling pathways affected by Raf kinases .

Toxicological Assessments

Safety evaluations are crucial for any compound intended for therapeutic use. This compound has been subjected to various toxicological tests to assess its safety profile. The results indicate that while the compound has irritant properties, further studies are needed to fully understand its long-term effects and potential toxicity in vivo .

Summary Table of Applications

Application AreaDescriptionReferences
Biomedical ResearchInhibitor of farnesyltransferase; potential in cancer treatment
Pharmaceutical DevelopmentModifications for enhanced bioavailability; formulations for oral/injection
ToxicologyEvaluated for irritant properties; further studies needed

Mechanism of Action

The mechanism of action of Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.

Biological Activity

Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and comparisons with related compounds.

  • Molecular Formula : C₁₇H₁₇F₂NO₄S
  • Molecular Weight : 369.39 g/mol
  • CAS Number : 918523-45-2
  • Melting Point : 74–76 °C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could interact with receptors that play roles in immune responses or pain pathways.
  • Pathway Disruption : The sulfonamide moiety may disrupt pathways related to inflammation or microbial resistance.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been studied for its effects on the NLRP3 inflammasome, a critical component of the innate immune system. In vitro studies show that it can inhibit the release of pro-inflammatory cytokines like IL-1β, suggesting its potential as a therapeutic agent for inflammatory diseases .

2. Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its structure allows it to penetrate microbial cell walls effectively, leading to cell lysis and death. Preliminary studies indicate efficacy against various bacterial strains, although further research is needed to establish specific mechanisms and resistance profiles.

3. Biochemical Probing

As a biochemical probe, this compound can be utilized in enzyme interaction studies. Its ability to modify enzyme activity makes it a valuable tool for understanding biochemical pathways and developing new therapeutic strategies .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, comparisons can be made with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Benzyl 2,6-difluorobenzoateLacks sulfonamido groupLimited anti-inflammatory activity
Benzyl 3-(propane-1-sulfonamido)benzoateLacks fluorine atomsReduced reactivity
2,6-Difluoro-3-(propane-1-sulfonamido)benzoic acidLacks benzyl ester groupDifferent solubility and behavior

The presence of both fluorine atoms and the sulfonamide group in this compound contributes to its distinct biological properties compared to these related compounds.

Case Studies

Several case studies have documented the biological activity of this compound:

  • Study on NLRP3 Inhibition :
    • Researchers investigated the effects of this compound on NLRP3 inflammasome activation.
    • Results showed an IC50 value of approximately 2.09 μM for IL-1β inhibition, indicating strong potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • The compound demonstrated significant bactericidal activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl 2,6-difluoro-3-(propane-1-sulfonamido)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step process. Begin with 2,6-difluoro-3-nitrobenzoic acid, which undergoes benzyl esterification using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Subsequent reduction of the nitro group to an amine (e.g., catalytic hydrogenation with Pd/C) allows for sulfonylation with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) to introduce the sulfonamido group . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride to ensure complete conversion).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) and sulfonamido proton shifts (~8-10 ppm for NH) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns consistent with fluorine and sulfur content .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis steps due to potential dust/aerosol formation .
  • Storage : Store at 2–8°C in a tightly sealed amber vial to prevent hydrolysis of the sulfonamido group. Avoid exposure to moisture and strong bases .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from sulfonylation) with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictory data in regioselectivity during sulfonamido group installation?

  • Methodological Answer : Conflicting regiochemical outcomes may arise due to steric effects from the 2,6-difluoro substituents. To address this:

  • Computational Modeling : Use density functional theory (DFT) to calculate transition-state energies for sulfonylation at competing positions (C3 vs. other aromatic sites) .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., ND₂ instead of NH₂) to track reaction pathways via ²H NMR .
  • Competitive Experiments : Compare reaction rates using substituted sulfonyl chlorides (e.g., methyl vs. propane sulfonyl) to assess steric/electronic influences .

Q. What strategies are effective for studying the compound’s potential as a protease inhibitor in biochemical assays?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with a fluorogenic substrate (e.g., Z-Gly-Pro-AMC) to measure inhibition constants (Kᵢ) . Vary sulfonamido chain length (propane vs. butane) to probe hydrophobic binding pockets.
  • X-ray Crystallography : Co-crystallize the compound with the target protease (e.g., thrombin) to visualize binding interactions, focusing on fluorine-mediated hydrogen bonding .
  • Mutagenesis Studies : Engineer protease active-site mutations (e.g., Ser195Ala) to validate sulfonamido interaction specificity .

Q. How can computational chemistry predict the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the benzyl ester and sulfonamido groups in explicit solvent models (e.g., water at pH 2–12) .
  • pKa Prediction Tools : Use software like MarvinSketch to estimate acid dissociation constants for the sulfonamido NH (~9-11) and ester carbonyl (~0-2) .
  • Accelerated Stability Testing : Validate predictions by incubating the compound in buffered solutions (pH 1–13) at 40°C for 14 days, analyzing degradation via LC-MS .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles?

  • Methodological Answer :

  • Purification Verification : Recrystallize the compound from ethyl acetate/hexane (1:3) and confirm purity via DSC (differential scanning calorimetry) to rule out polymorphic forms .
  • Solvent Screening : Test solubility in aprotic solvents (e.g., DMSO, DMF) and compare with literature values. Note that fluorine substitution reduces solubility in polar solvents .
  • Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., USP <741> for melting range determination) .

Q. Experimental Design Tables

Parameter Recommended Conditions Evidence Source
Sulfonylation Reaction Temp0°C → RT, 12 h
HPLC Mobile PhaseAcetonitrile/water (70:30) + 0.1% TFA
Storage Temperature2–8°C in amber glass
Inhibitor Assay SubstrateZ-Gly-Pro-AMC (λₑₓ = 380 nm, λₑₘ = 460 nm)

Properties

IUPAC Name

benzyl 2,6-difluoro-3-(propylsulfonylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4S/c1-2-10-25(22,23)20-14-9-8-13(18)15(16(14)19)17(21)24-11-12-6-4-3-5-7-12/h3-9,20H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYMHSYQVJAYIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3-amino-2,6-difluoro-benzoic acid benzyl ester (50, 6.00 g, 22.8 mmol) in methylene chloride (150 mL) was added pyridine (2.76 mL, 34.2 mmol) and propane-1-sulfonyl chloride (51, 3.80 mL, 33.8 mmol). The reaction was stirred at room temperature overnight. Then the reaction was poured into water, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtrated and concentrated. The desired compound was isolated with silica gel column chromatography to give a colorless oil (52, 7.0 g, 83.1%). MS (ESI) [M+H+]+=370.1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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